3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that combines the structural features of quinoxaline, azetidine, and oxazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoxaline-2-carbonyl Chloride: Quinoxaline is reacted with thionyl chloride to form quinoxaline-2-carbonyl chloride.
Azetidine Formation: The quinoxaline-2-carbonyl chloride is then reacted with azetidine in the presence of a base such as triethylamine to form 1-(quinoxaline-2-carbonyl)azetidine.
Oxazolidine-2,4-dione Formation: Finally, the 1-(quinoxaline-2-carbonyl)azetidine is reacted with oxazolidine-2,4-dione under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or oxazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline or azetidine rings.
Reduction: Reduced forms of the quinoxaline or oxazolidine rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly for targeting bacterial or viral infections.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological Research: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Potential use in the development of new catalysts or as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The quinoxaline moiety can intercalate with DNA, while the azetidine and oxazolidine rings can interact with proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents.
Azetidine Derivatives: Compounds with azetidine rings but different functional groups.
Oxazolidine Derivatives: Compounds with oxazolidine rings but different substituents.
Uniqueness
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct structural features, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICIZIHXCQBBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)COC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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